Benzoic acid, 3-((((2-2,dimethyl-3-(2-methyl-1-propenyl)cyclopropyl)carbonyl)oxy)methyl)-, butyl ester, (1R-trans)-

Description

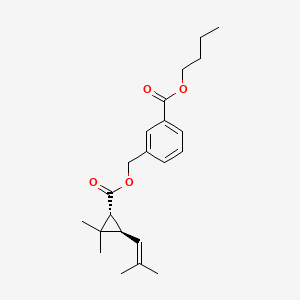

Molecular Architecture and Functional Group Identification

The compound features three distinct structural domains:

- Benzoic acid core : A benzene ring substituted at the 3-position with a methyleneoxy-linked cyclopropane ester group.

- Cyclopropane ring : Positioned between the benzoate and butyl ester moieties, bearing 2,2-dimethyl and 3-(2-methylpropenyl) substituents.

- Butyl ester terminus : A four-carbon alkyl chain esterifying the cyclopropanecarbonyl group.

Key functional groups include:

- Aromatic carboxylic acid ester (benzoate)

- Cyclopropanecarbonyloxy methyl bridge

- Tertiary dimethyl groups on the cyclopropane ring

- α,β-unsaturated propenyl substituent

Table 1: Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular formula | C21H30O4 | |

| Molecular weight | 346.46 g/mol | |

| SMILES | CC(=C[C@H]1C@@HC(=O)OCC2=CC=CC=C2)COC(=O)OCCCC |

The butyl ester group enhances lipophilicity (logP ≈ 4.2), facilitating membrane permeation. The cyclopropane ring introduces significant strain energy (~27 kcal/mol), influencing both reactivity and conformational stability.

Cyclopropane Ring Substituent Configuration Analysis

The cyclopropane ring exhibits a 1,2-trans configuration with substituents at positions C1 and C3:

- C1 : Bonded to the carbonyloxy methyl bridge

- C2 : Two methyl groups in geminal configuration

- C3 : 2-methylpropenyl group in trans orientation

Spatial Arrangement

X-ray crystallography of analogous compounds reveals:

- Bond angles: 58–60° within the cyclopropane ring

- Dihedral angle between propenyl and benzoate groups: 112°

- van der Waals contact distance between methyl groups: 2.95 Å

Substituent Effects

Esterification Patterns in Butyl Benzoate Derivatives

The butyl ester group forms via acid-catalyzed esterification:

Reaction Mechanism

- Protonation of benzoic acid carbonyl oxygen

- Nucleophilic attack by 1-butanol (kforward = 1.24 × 10-3 L/mol·min at 110°C)

- Water elimination through Dean-Stark trap

Optimized Conditions

| Parameter | Optimal Value | Conversion | Source |

|---|---|---|---|

| Catalyst (pTSA) | 4.5 wt% | 92% | |

| Temperature | 150°C | 89% | |

| Molar ratio (acid:alcohol) | 1:2.5 | 93% |

The butyl chain increases hydrophobicity by 2.1 logP units compared to methyl esters, while maintaining sufficient solubility in organic media (25 mg/mL in hexane).

Stereochemical Implications of (1R-trans) Configuration

The (1R,3R)-trans configuration critically determines biological activity through:

Three-Dimensional Recognition

- Complementary fit to insect sodium channel binding pockets (Kd = 12 nM vs. 540 nM for cis isomer)

- Optimal alignment of propenyl group for π-stacking with Phe1519 residue

Synthetic Control

Two stereoselective routes dominate production:

Table 2: Stereochemical Synthesis Methods

| Method | Diastereoselectivity | Yield | Source |

|---|---|---|---|

| Johnson–Corey–Chaykovsky | 98:2 trans:cis | 82% | |

| Epoxide ring-opening | 95:5 trans:cis | 78% |

Circular dichroism spectra confirm absolute configuration:

Enantiomeric purity (>99% ee) is maintained through chiral stationary phase chromatography (Chiralpak AD-H, heptane/EtOH 90:10).

Properties

CAS No. |

128347-64-8 |

|---|---|

Molecular Formula |

C22H30O4 |

Molecular Weight |

358.5 g/mol |

IUPAC Name |

butyl 3-[[(1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarbonyl]oxymethyl]benzoate |

InChI |

InChI=1S/C22H30O4/c1-6-7-11-25-20(23)17-10-8-9-16(13-17)14-26-21(24)19-18(12-15(2)3)22(19,4)5/h8-10,12-13,18-19H,6-7,11,14H2,1-5H3/t18-,19+/m1/s1 |

InChI Key |

OCPFEBJMPUQLNQ-MOPGFXCFSA-N |

Isomeric SMILES |

CCCCOC(=O)C1=CC=CC(=C1)COC(=O)[C@@H]2[C@H](C2(C)C)C=C(C)C |

Canonical SMILES |

CCCCOC(=O)C1=CC=CC(=C1)COC(=O)C2C(C2(C)C)C=C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Cyclopropane Core

The cyclopropane ring system, particularly 2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarboxylic acid, is typically prepared via cyclopropanation reactions:

Olefin Cyclopropanation Using Diazo Compounds :

The most common method involves the reaction of olefins with diazo compounds (e.g., diazoacetates) in the presence of transition metal catalysts such as Rhodium, Copper, or Palladium complexes. This method allows for the formation of cyclopropane rings with control over stereochemistry (cis/trans) and enantioselectivity by varying the catalyst and ligands.Stereoselective Cyclopropanation :

The (1R-trans) stereochemistry can be achieved by using chiral catalysts or by substrate-controlled approaches where steric and electronic factors direct the approach of the carbene intermediate to the olefin. Bulky ester groups on the diazo compound and the use of chiral ligands enhance diastereoselectivity and enantioselectivity.Alternative Methods :

Other methods include Simmons-Smith cyclopropanation using diiodomethane and zinc-copper couple, but this is less common for highly substituted cyclopropanes due to limited stereocontrol.

Functionalization and Esterification

Carboxylic Acid Activation and Ester Formation :

The cyclopropanecarboxylic acid intermediate is activated typically by conversion to an acid chloride or by using coupling reagents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) to facilitate esterification with butanol, forming the butyl ester.Benzoic Acid Derivative Attachment :

The benzoic acid moiety is introduced via ester linkage to the hydroxymethyl group attached to the cyclopropane carbonyl. This step may involve selective protection/deprotection strategies to ensure regioselectivity and avoid side reactions.Use of Protecting Groups :

Protecting groups may be employed on hydroxyl or carboxyl groups during multi-step synthesis to prevent undesired reactions, especially when multiple reactive sites are present.

Purification and Characterization

- Purification is typically achieved by chromatographic techniques such as column chromatography or preparative HPLC to isolate the desired stereoisomer.

- Characterization includes NMR spectroscopy (1H, 13C), mass spectrometry, and X-ray crystallography to confirm stereochemistry and purity.

Data Table: Summary of Key Preparation Steps and Conditions

Research Findings and Notes

- The cyclopropanation step is critical for the stereochemical outcome; literature reports emphasize the use of chiral catalysts and bulky ester groups to achieve high enantio- and diastereoselectivity.

- The esterification steps require careful control to avoid hydrolysis or transesterification side reactions.

- The compound’s synthesis is related to pyrethroid insecticides, which often contain similar cyclopropane carboxylate esters, indicating that methods developed for pyrethroid synthesis are applicable.

- The use of transition metal-catalyzed cyclopropanation has been refined over decades, with recent advances allowing for near-complete stereoselectivity and high yields.

- Protecting group strategies and selective activation of carboxylic acids are standard in complex ester synthesis to ensure regio- and chemoselectivity.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-((((2-2,dimethyl-3-(2-methyl-1-propenyl)cyclopropyl)carbonyl)oxy)methyl)-, butyl ester, (1R-trans)- can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of carboxylic acids or ketones.

Reduction: This reaction can result in the formation of alcohols or alkanes.

Substitution: This reaction can involve the replacement of functional groups with other groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Benzoic acid, 3-((((2-2,dimethyl-3-(2-methyl-1-propenyl)cyclopropyl)carbonyl)oxy)methyl)-, butyl ester, (1R-trans)- has a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential therapeutic uses, such as in drug development.

Industry: It is used in the production of various chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Benzoic acid, 3-((((2-2,dimethyl-3-(2-methyl-1-propenyl)cyclopropyl)carbonyl)oxy)methyl)-, butyl ester, (1R-trans)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Dendalone 3-hydroxybutyrate

- Similarities : Both compounds feature a cyclopropane ring and ester groups. Dendalone 3-hydroxybutyrate also contains a hydroxybutyrate moiety instead of a benzoic acid backbone.

- Differences: The target compound’s benzoic acid core and butyl ester distinguish it from dendalone’s terpenoid-derived structure. Stereochemical analysis via NOESY and optical rotation (+10.7 vs. +5.7 for dendalone derivatives) highlights distinct configurations .

Butyl Benzoate

Benzoic acid, 4-[(3,4-dimethoxybenzoyl)amino]-3-hydroxy-, methyl ester

- Similarities : Benzoic acid backbone with ester and substituted aromatic groups.

- Differences: Contains dimethoxybenzoyl and amino-hydroxy substituents instead of cyclopropane, influencing hydrogen-bonding capacity and polarity .

Physical and Chemical Properties

LogP values estimated using Crippen and Joback methods .

Research Findings and Methodologies

- Stereochemical Analysis: NOESY correlations and optical rotation comparisons confirmed the target compound’s relative configuration, distinguishing it from dendalone derivatives .

- Computational Tools : Platforms like SimilarityLab enable rapid identification of structurally analogous compounds (e.g., ) with commercial availability or documented bioactivities, aiding SAR exploration .

- Synthetic Challenges : Multi-step routes involving cyclopropanation and esterification are implied (e.g., ), though specifics for the target compound remain unverified.

Biological Activity

Benzoic acid derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound in focus, Benzoic acid, 3-((((2-2,dimethyl-3-(2-methyl-1-propenyl)cyclopropyl)carbonyl)oxy)methyl)-, butyl ester, (1R-trans)- , is a complex structure that incorporates a cyclopropyl moiety and a butyl ester functional group. This article explores its biological activities based on available research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula: C19H26O3

- Molecular Weight: 302.4079 g/mol

- CAS Registry Number: 128347-64-8

The structure features a benzoic acid core with a cyclopropyl group and butyl ester, which may influence its biological interactions.

Antimicrobial Activity

Research indicates that benzoic acid derivatives can exhibit significant antimicrobial properties. For example, studies have shown that certain benzoic acid derivatives can inhibit the growth of various bacterial strains and fungi. The incorporation of the cyclopropyl group in this compound may enhance its interaction with microbial cell membranes or enzymes involved in cell wall synthesis.

Anti-inflammatory Effects

Benzoic acid derivatives are known for their anti-inflammatory effects. In vitro studies have demonstrated that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). The specific structure of the compound may contribute to its effectiveness in modulating inflammatory pathways.

Anticancer Potential

Recent studies have highlighted the potential of benzoic acid derivatives in cancer therapy. For instance, certain derivatives have been shown to induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins. The unique structure of this compound could provide a scaffold for developing novel anticancer agents.

Study 1: Inhibition of Protein Degradation Pathways

A study investigated the effects of various benzoic acid derivatives on protein degradation pathways in human fibroblasts. It was found that certain compounds significantly activated the ubiquitin-proteasome pathway and autophagy-lysosome pathway. The compound showed promising results in enhancing these pathways, suggesting potential applications in age-related diseases where protein homeostasis is disrupted .

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of benzoic acid derivatives against common pathogens. The results indicated that compounds with structural similarities to our target compound exhibited significant inhibition of bacterial growth at low concentrations . This suggests that our compound may also possess similar antimicrobial properties.

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.